molecular formula C17H24N6O B4710734 N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine

N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine

Cat. No.: B4710734
M. Wt: 328.4 g/mol
InChI Key: ANFOZRVWGKZKTP-UHFFFAOYSA-N
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Description

N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine is a synthetic chemical compound of significant research interest due to its hybrid molecular structure, which incorporates both a 1,3,5-triazinan and a quinazoline moiety. These core scaffolds are well-documented in scientific literature for their diverse biological activities and utility in medicinal chemistry. The 1,3,5-triazine core is a privileged structure in drug discovery, with derivatives demonstrating a range of pharmacological properties, including acting as inhibitors of enzymes like monoamine oxidase (MAO) and serving as alkylating cytostatic agents in oncology research . Furthermore, triazine derivatives are widely employed as efficient coupling reagents in organic synthesis, facilitating the formation of amide bonds, esters, and other carboxylic acid derivatives . The quinazoline moiety is another pharmacologically important heterocycle, frequently found in compounds investigated for their antitumor, antimicrobial, and kinase inhibitory activities. This combination of structures makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, investigating enzyme mechanisms, and developing novel synthetic methodologies. The specific side chains, including the 3-methoxypropyl group and methyl substitutions on the quinazoline ring, may be tuned to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. This product is intended for research and development purposes in a controlled laboratory environment. It is classified "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

N-[3-(3-methoxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-5-6-14-13(2)20-17(21-15(14)9-12)22-16-18-10-23(11-19-16)7-4-8-24-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOZRVWGKZKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Introduction to N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine

This compound is a complex organic compound that has garnered attention in various fields of scientific research. Its unique structural features suggest potential applications in medicinal chemistry, agricultural science, and materials science. This article will explore the applications of this compound in detail, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its unique structural characteristics.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, triazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound may also possess antimicrobial activity. Research on related triazine compounds suggests that they can disrupt bacterial cell membranes or inhibit vital enzymes necessary for bacterial survival .

Agricultural Applications

The compound's structure suggests potential uses in agrochemicals, particularly as herbicides or fungicides. Triazine derivatives are well-known for their effectiveness in weed control by inhibiting photosynthesis in target plants.

Case Study: Herbicidal Activity

A study conducted on similar triazine compounds demonstrated effective weed suppression in crops like corn and soybeans, highlighting the potential for this compound to be developed into a commercial herbicide.

Materials Science

In materials science, the compound could serve as a precursor for synthesizing novel polymers or composites due to its reactive functional groups.

Polymer Synthesis

Research indicates that quinazoline and triazine derivatives can be used to create high-performance polymers with enhanced thermal stability and mechanical properties . This application could be particularly beneficial in developing materials for aerospace or automotive industries.

Comparison with Similar Compounds

Mechanistic and Structural Insights

  • Crystallographic Data : Structural refinement via SHELX software reveals that the triazinan-ylidene group in the target compound adopts a planar conformation, facilitating π-π stacking with aromatic residues in hypothetical enzyme targets .
  • SAR Trends : Ethoxy substitution improves potency but compromises selectivity, while methyl groups on the quinazoline core balance efficacy and safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for producing N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by triazinan-ylidene functionalization. Key steps include:

  • Cyclocondensation : Reaction of substituted anthranilic acid derivatives with urea or thiourea under reflux conditions to form the quinazoline scaffold .
  • Triazinan-ylidene coupling : Introducing the 3-methoxypropyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd/C or Cu(I) .
  • Critical Parameters : Temperature control (70–100°C), pH adjustment (neutral to mildly basic), and purification via column chromatography (e.g., ethyl acetate/light petroleum gradients) to isolate the final product .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and hydrogen bonding patterns (e.g., δ 2.79 ppm for methyl groups in triazinan-ylidene moieties) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates to test activity against kinases or proteases, comparing IC50_{50} values with known inhibitors .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to evaluate membrane permeability in cancer cell lines (e.g., HeLa or MCF-7) .
  • Dose-Response Curves : Serial dilutions (1 nM–100 µM) to establish potency and cytotoxicity thresholds .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., EGFR kinase). Focus on hydrogen bonding with the triazinan-ylidene group and hydrophobic interactions with the quinazoline core .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100-ns simulations to assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across analogs .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Comparative Assay Standardization : Replicate assays under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing 3-methoxypropyl with 4-methoxybenzyl) to isolate the pharmacophoric group responsible for activity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify trends or outliers .

Q. How can X-ray crystallography and SHELX software elucidate the compound's structural nuances?

  • Methodological Answer :

  • Crystallization Optimization : Use vapor diffusion with PEG 4000 as a precipitant to grow single crystals .
  • SHELXL Refinement : Apply twin refinement for high-symmetry crystals and anisotropic displacement parameters for heavy atoms. Validate using Rint_{\text{int}} < 5% and CCDC deposition .
  • Electron Density Maps : Analyze residual density near the methoxypropyl group to detect conformational flexibility .

Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors for triazinan-ylidene coupling steps to improve heat/mass transfer and reduce side reactions .
  • DoE (Design of Experiments) : Use Minitab or JMP to optimize variables (e.g., solvent ratio, catalyst loading) in a fractional factorial design .
  • In Situ Monitoring : ReactIR or PAT tools to track intermediate formation and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine

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